![molecular formula C22H27FN4O B5731178 2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B5731178.png)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two piperazine rings, one substituted with a fluorophenyl group and the other with a phenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves the reaction of 4-fluorophenylpiperazine with 4-phenylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), and activating agents like 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: A simpler analog with similar pharmacological properties.
4-Phenylpiperazine: Another analog used in medicinal chemistry.
1-(4-Fluorophenyl)piperazine: Known for its use in the synthesis of psychoactive drugs.
Uniqueness
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of both fluorophenyl and phenyl groups on the piperazine rings, which may confer distinct pharmacological properties and enhance its binding affinity to specific receptors. This dual substitution pattern can lead to improved efficacy and selectivity in its biological applications.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O/c23-19-6-8-21(9-7-19)25-12-10-24(11-13-25)18-22(28)27-16-14-26(15-17-27)20-4-2-1-3-5-20/h1-9H,10-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJGPFAWQQKYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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